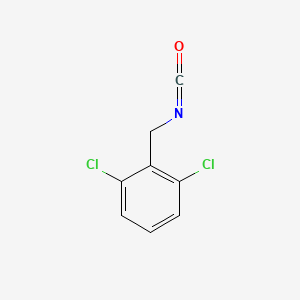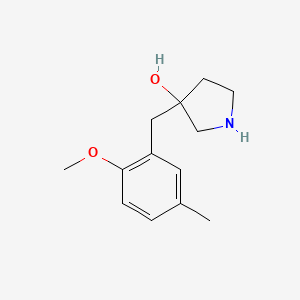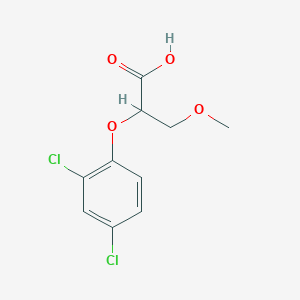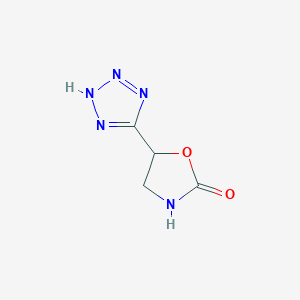
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- is a compound with the molecular formula C4H5N5O2 and a molecular weight of 155.115 g/mol . This compound features a unique structure that combines the oxazolidinone and tetrazole moieties, making it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- can be achieved through several methods. One common approach involves the multicomponent domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction of carbonyl compounds, malononitrile, and sodium azide in the presence of nickel(II) oxide nanoparticles as a catalyst . This method is advantageous due to its short reaction times, high yields, and simple methodology. Industrial production methods often involve similar catalytic processes to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, nickel(II) oxide nanoparticles, and other catalysts such as aluminum chloride and boron trifluoride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted tetrazoles and oxazolidinones.
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is used in the development of new materials and coordination polymers .
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial protein synthesis by binding to bacterial ribosomes . In anticancer applications, it may interfere with cellular processes such as DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- can be compared with other similar compounds, such as 5-(1H-tetrazol-5-yl)-1,3-oxazolidin-2-one and 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- lies in its combination of the oxazolidinone and tetrazole moieties, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H5N5O2 |
|---|---|
Molekulargewicht |
155.12 g/mol |
IUPAC-Name |
5-(2H-tetrazol-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H5N5O2/c10-4-5-1-2(11-4)3-6-8-9-7-3/h2H,1H2,(H,5,10)(H,6,7,8,9) |
InChI-Schlüssel |
UMTCYKSOMRFVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1)C2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)

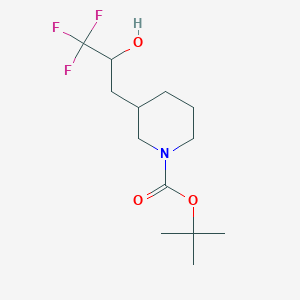

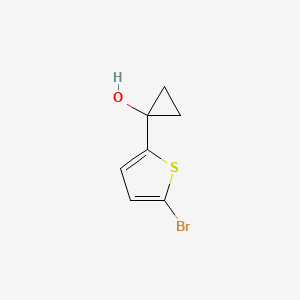
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
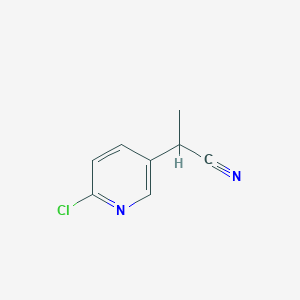
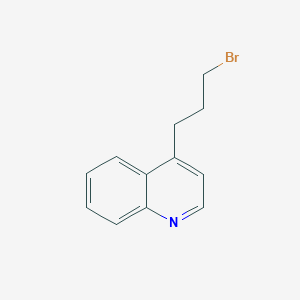
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)

